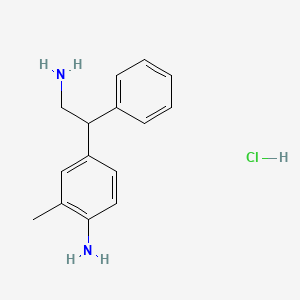![molecular formula C15H18N2O8 B12639697 (2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)heptanedioic acid CAS No. 919768-33-5](/img/structure/B12639697.png)
(2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)heptanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)heptanedioic acid is a complex organic compound with a unique structure that includes a nitrophenyl group, a methoxycarbonyl group, and a heptanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)heptanedioic acid typically involves multiple steps. One common method includes the protection of the amino group with a methoxycarbonyl group, followed by the introduction of the nitrophenyl group. The heptanedioic acid backbone is then constructed through a series of condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)heptanedioic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The methoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction may yield amino derivatives.
Scientific Research Applications
(2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)heptanedioic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)heptanedioic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, leading to modulation of biological activities. The methoxycarbonyl group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- (2R)-{[(benzyloxy)carbonyl]amino}(4-nitrophenyl)ethanoic acid
- α,β-unsaturated carbonyl compounds
- α-amino carbonyl compounds
Uniqueness
(2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)heptanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for various applications.
Properties
CAS No. |
919768-33-5 |
|---|---|
Molecular Formula |
C15H18N2O8 |
Molecular Weight |
354.31 g/mol |
IUPAC Name |
(2R)-2-[(4-nitrophenyl)methoxycarbonylamino]heptanedioic acid |
InChI |
InChI=1S/C15H18N2O8/c18-13(19)4-2-1-3-12(14(20)21)16-15(22)25-9-10-5-7-11(8-6-10)17(23)24/h5-8,12H,1-4,9H2,(H,16,22)(H,18,19)(H,20,21)/t12-/m1/s1 |
InChI Key |
FDGQIFGYVYSKCA-GFCCVEGCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)N[C@H](CCCCC(=O)O)C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)NC(CCCCC(=O)O)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


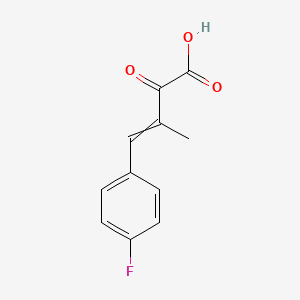
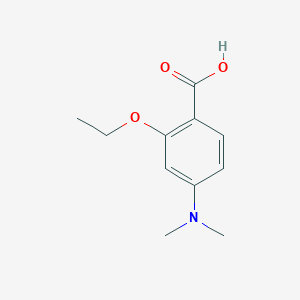
![1-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethan-1-one](/img/structure/B12639623.png)
![N,N'-[{[(Pyridin-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12639648.png)
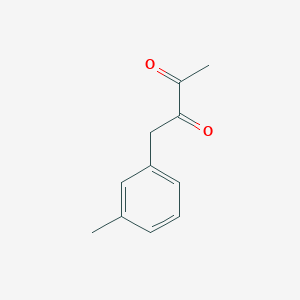

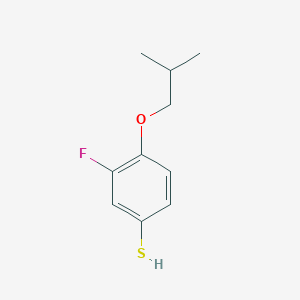
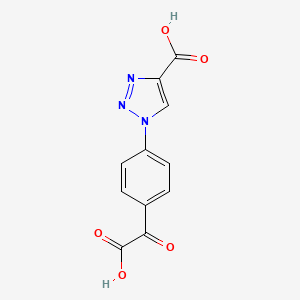
![(2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12639678.png)
![3-phenyl-N-[3-phenyl-3-(2-propan-2-yloxan-4-yl)propyl]-3-(4-propan-2-yloxyphenyl)propanamide](/img/structure/B12639681.png)
![3-chloro-5-[3-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]Benzonitrile](/img/structure/B12639687.png)
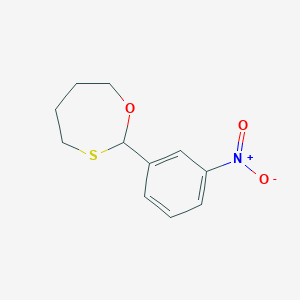
![N-{[2-(Cyclopropanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide](/img/structure/B12639690.png)
